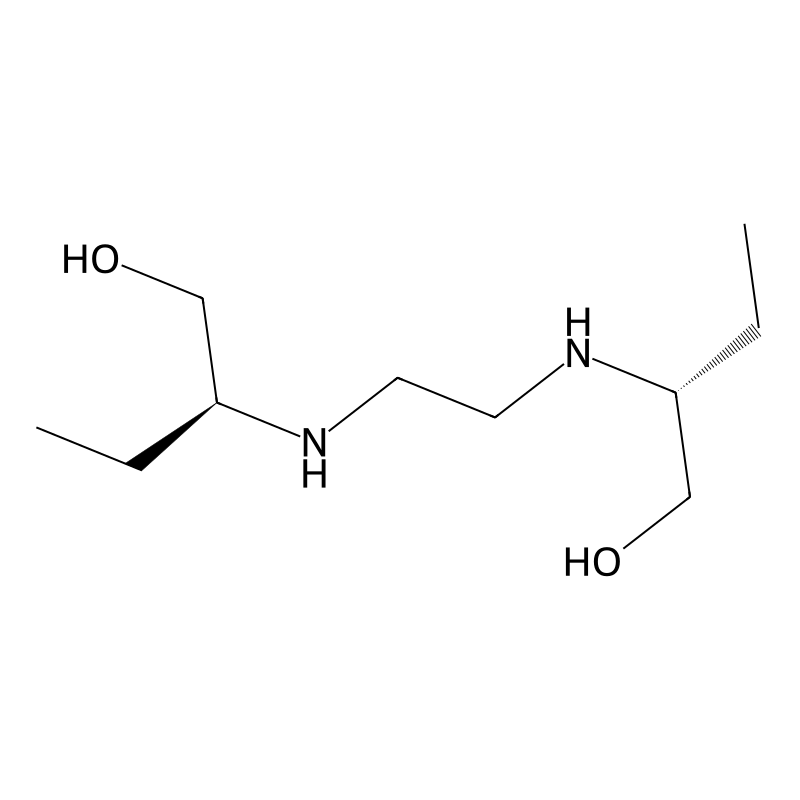

Ethambutol, meso-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

synthesis pathway for meso-ethambutol analogs

Synthetic Pathways for Ethambutol Analogs

The synthesis of ethambutol analogs generally involves connecting two amino alcohol units with a 1,2-diaminoethane bridge. The table below summarizes key methodologies applicable to creating meso and other diastereomeric analogs.

| Synthetic Strategy | Key Reagents & Conditions | Key Features & Applications | Reference |

|---|---|---|---|

| Direct Alkylation [1] | Racemic amino alcohol, 1,2-dibromoethane (DBE), DMF, heat | Simple; produces a mixture of stereoisomers (including meso) requiring separation [1]. | |

| Chiral Pool Synthesis [2] | L-Methionine, oxalyl chloride, Raney Nickel | Starts with chiral amino acid; targets active (S,S)-isomer, illustrating importance of chiral control [2]. | |

| Asymmetric Building Blocks [3] | Ellman's sulfinamide, Grignard reagents, LiAlH₄ reduction | Uses chiral auxiliaries to install specific stereocenters; suitable for diverse, unsymmetrical analogs [3]. | |

| Enzymatic Resolution [4] | Racemic 2-aminobutane-1-ol, lipase PPL, ethyl acetate | Separates (S)-enantiomer from racemate via stereoselective acylation; (R)-enantiomer used for meso-analog [4]. |

The following diagram illustrates a generalized workflow for synthesizing and characterizing these analogs, integrating the methods from the table above:

Generalized workflow for synthesizing and characterizing meso-ethambutol analogs.

Detailed Experimental Protocols

Protocol 1: Synthesis via Direct Alkylation

This method is adapted from recent work on synthesizing diverse EMB analogs [1].

- Step 1 – Alkylation: In a round-bottom flask, dissolve the racemic amino alcohol (e.g., 2-aminobutane-1-ol, 2.0 equiv) in dry DMF. Add 1,2-dibromoethane (DBE, 1.0 equiv) and heat the mixture to 70-80°C. Monitor the reaction progress by APCI-MS or TLC. Critical Note: The secondary amine product is more nucleophilic, which can lead to polyalkylation side products. Stop the reaction once these side products begin to appear to ensure the desired product can be purified [1].

- Step 2 – Work-up and Purification: After cooling, pour the mixture into ice water and extract with ethyl acetate or dichloromethane. Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography on silica gel. The product is a mixture of stereoisomers, including the meso form.

Protocol 2: Synthesis Using Chiral Auxiliaries (Ellman's Chemistry)

This protocol, derived from a study on unsymmetrical analogs, allows for precise stereocontrol [3].

- Step 1 – Sulfinamide Formation: React (R)- or (S)-tert-butanesulfinamide with a protected keto-aldehyde (e.g., 1-{[tert-butyl(dimethyl)silyl] oxy}acetone) in the presence of Ti(OEt)₄ in THF at 70°C to form a chiral ketimine (e.g., 18 in [3]).

- Step 2 – Grignard Addition: Add an organometallic reagent (e.g., allyl magnesium bromide) to the ketimine at low temperature (-78°C) to create a new chiral center.

- Step 3 – Deprotection and Coupling: Remove the sulfinyl and silyl protecting groups using HCl in dioxane to yield the free amino alcohol hydrochloride. Couple this with another chiral building block (e.g., an α-halo amide) in the presence of DIPEA in DMF.

- Step 4 – Final Reduction: Reduce the amide groups in the coupled product using an excess of LiAlH₄ in dry dioxane under reflux. Isolate the final diamine product via vacuum filtration.

Biological Activity & Structure-Activity Relationship (SAR)

The activity of ethambutol analogs is highly dependent on their specific structure. The table below presents MIC90 data against M. tuberculosis H37Rv for various analogs, illustrating the tight SAR [3].

| Compound | Structure / Side Chain (R) | M. tb H37Rv MIC90 (μg/mL) | CLogP |

|---|---|---|---|

| EMB (6) | (S,S)-2-aminobutyl (reference) | 0.8 | 0.11 |

| 12a | Unsymmetrical: Dimethyl | 1.6 | -0.01 |

| 12b | Unsymmetrical: Cyclopentyl | 1.6 | 0.74 |

| 12c | Unsymmetrical: Hydroxy methyl | 3.12 | -0.75 |

| 12d | Unsymmetrical: (S)-Phenyl | 50 | 0.84 |

| 17 | Unsymmetrical: (S)-Allyl | 25 | 0.16 |

| 23a | β,β-Dimethyl substitution | 6.25 | 0.56 |

| 8 (Symmetrical) | Dimethyl | 6.25 | -0.14 |

Key SAR Insights:

- Chirality is Crucial: The (S,S) configuration is essential for high activity. The (R,R)-enantiomer has negligible activity, and the meso-isomer is significantly less active [2] [4].

- Tight Side Chain Tolerance: Replacing one ethyl side chain of EMB with smaller groups (dimethyl, cyclopentyl) retains some activity, but larger groups (phenyl, allyl) drastically reduce potency [3].

- Beyond Potency: Some less active analogs have higher calculated lipophilicity (CLogP), which may improve pharmacokinetic properties like tissue penetration, offering an alternative design strategy [3].

Analytical & Characterization Techniques

- Differential Scanning Calorimetry (DSC): Effectively identifies different solid-state forms. Ethambutol itself has at least three polymorphic forms, and the meso isomer has at least two, which DSC can detect [5].

- Chiral Derivatization for NMR: To determine the stereochemistry of an isolated analog, use a chiral derivatizing reagent (CDA) like (R)-(+)-MTPA (Mosher's acid). Add the CDA to an NMR sample; the absence of chemical shift changes or signal doubling in ¹H or ¹⁹F NMR suggests the sample is the meso diastereomer [1].

- Chromatographic Separation: Isolating the meso analog from a mixture of stereoisers typically requires careful chromatography on silica gel [4] or the formation of diastereomeric salts.

References

- 1. Synthesis and Antimycobacterial Assays of Some New ... [mdpi.com]

- 2. Efficient synthesis of (S,S)-ethambutol from l-methionine [sciencedirect.com]

- 3. Design, Synthesis and Evaluation of Novel Ethambutol ... [pmc.ncbi.nlm.nih.gov]

- 4. RU2712231C1 - Method for producing ethambutol [patents.google.com]

- 5. Thermal properties of ethambutol (Myambutol) [sciencedirect.com]

Comprehensive Technical Guide: embB Gene Mutations and Ethambutol Resistance Mechanisms in Mycobacterium tuberculosis

Then, I will now begin writing the main body of the guide.

Introduction to Ethambutol Resistance and the embB Gene

Ethambutol (EMB) serves as a critical first-line therapeutic agent in anti-tuberculosis regimens worldwide, playing an essential role in both drug-sensitive and multidrug-resistant tuberculosis (MDR-TB) treatment. EMB functions as an arabinose analogue that specifically targets arabinosyltransferases encoded by the embCAB operon, which consists of three contiguous genes: embC, embA, and embB. These enzymes are responsible for polymerizing arabinose into the arabinan components of arabinogalactan and lipoarabinomannan, essential structural elements of the mycobacterial cell wall. Inhibition of this process by EMB disrupts cell wall integrity, leading to bacterial death [1] [2] [3].

The embB gene (specifically embB306) has been identified as the primary locus for EMB resistance, with early studies reporting that up to 68% of EMB-resistant clinical isolates harbor mutations at this codon [2] [3]. EmbB encodes a membrane-associated arabinosyltransferase that is integral to the biosynthesis of the mycobacterial cell wall. The EmbB protein contains specific binding sites for EMB, with codon 306 being directly involved in drug binding, while mutations at codons 406 and 497 may confer resistance through protein conformation changes that indirectly affect drug binding [4]. Despite this established mechanism, approximately 30% of EMB-resistant strains lack mutations in the embB gene, suggesting the involvement of additional genetic factors and resistance mechanisms [5].

Table 1: Key Genes Involved in Ethambutol Resistance

| Gene | Function | Primary Mutational Hotspots | Contribution to Resistance |

|---|---|---|---|

| embB | Arabinosyl transferase; polymerization of cell wall arabinan | Codons 306, 406, 497, 378 | Primary resistance mechanism; accounts for ~70% of EMB-resistant cases |

| embC-embA Intergenic Region | Regulatory region controlling embC and embA expression | Positions -75, -43, -29, -22, -16, -15, -12, -11, -5 bp | Modulates expression of embCAB operon; often occurs with embB mutations |

| ubiA | Decaprenylphosphoryl-D-arabinose (DPA) biosynthesis; cell wall synthesis | Various positions throughout gene | Involved in cell wall precursor synthesis; mutations may reduce EMB efficacy |

| embR | Transcriptional regulator of embCAB operon | Gln258fs (frameshift) | Deregulation of arabinosyl transferase activity; relatively rare |

| aftA | Arabinofuranosyltransferase; initiates galactan synthesis | Various positions throughout gene | Affects cell wall biosynthesis pathway; uncommon resistance mechanism |

embB Mutation Patterns and Resistance Levels

The relationship between specific embB mutations and the level of EMB resistance demonstrates considerable complexity, with different mutations conferring varying degrees of minimum inhibitory concentration (MIC) elevation. Mutations at codon 306 (M306V/I/L) represent the most frequently observed alterations in EMB-resistant clinical isolates across diverse geographical regions [2] [6]. However, the same M306I mutation has been documented in both resistant and susceptible isolates, complicating its interpretation as a standalone resistance marker [2]. This paradox suggests that additional genetic or epigenetic factors may modulate the resistance phenotype associated with this mutation.

Mutations at codon 406 (particularly G406A and G406D) have been associated with low-level resistance that may not be detected at the standard critical concentration of 5 μg/mL used in phenotypic drug susceptibility testing (DST) [7]. A comprehensive study of Canadian M. tuberculosis isolates revealed that 11 of 16 isolates with G406D mutations were classified as susceptible at 5 μg/mL EMB but demonstrated variable resistance at lower concentrations (2-4 μg/mL) [7]. This finding has significant clinical implications, as it suggests that standard DST methods may underestimate resistance in strains with specific embB406 mutations, potentially leading to suboptimal treatment outcomes.

Mutations at codon 497 (Q497R) have been consistently associated with EMB resistance, particularly in multidrug-resistant strains. Interestingly, all five EMB-resistant isolates with Q497R mutations in one study were resistant to at least three antituberculosis drugs, suggesting a potential relationship between this mutation and broader drug resistance profiles [2]. The structural basis for this observation may lie in the fact that mutations at codon 497 cause conformational changes that affect codon 327, one of the confirmed EMB binding sites [4].

Table 2: embB Mutations and Their Association with Ethambutol Resistance Levels

| embB Mutation | Prevalence in EMB-R Isolates | MIC Range (μg/mL) | Resistance Level | Geographical Distribution |

|---|---|---|---|---|

| M306I/V/L | 48-68% of EMB-R isolates [2] [6] | 4->32 | Variable (LLR to HLR) | Global distribution; most common worldwide |

| G406A/D | ~6% of EMB-R isolates [7] | 2-4 (often susceptible at 5μg/mL) | Low-level resistance | Documented in Canada, China, Singapore |

| Q497R | 3.5-20% of EMB-R isolates [2] [7] | 8->32 | High-level resistance | Global distribution; often in MDR-TB |

| D354A | <1% of EMB-R isolates [7] | >32 | High-level resistance | Rare; documented in Canada |

| Y319S | <1% of EMB-R isolates [7] | >32 | High-level resistance | Rare; documented in Canada |

| M306I + additional mutations | ~23% of EMB-R isolates with multiple mutations [1] | ≥5 | High-level resistance | Associated with multiple mutations |

The concept of mutation burden has emerged as a significant factor in determining resistance levels. A 2025 study on MDR-TB isolates from China demonstrated a significant correlation between EMB high-level resistance and multiple concurrent mutations within EMB resistance-associated genes [1] [8]. Isolates with more than one mutation in the embCAB operon or with mutations in both embB and regulatory regions exhibited MIC values ≥5 μg/mL, classifying them as high-level resistant [1]. This pattern suggests a cumulative effect of mutations on resistance levels, which may explain the variable phenotypes associated with individual mutations when present alone.

Resistance Mechanisms Beyond embB

While embB represents the primary locus for EMB resistance, several additional genes and regulatory regions contribute to resistance through diverse mechanisms. The embC-embA intergenic region contains critical regulatory sequences that control the expression of the downstream embCAB operon. Mutations at positions -75, -43, -29, -22, -16, -15, -12, -11, and -5 bp within this region have been identified in EMB-resistant clinical isolates, with approximately 19.3% (22/114) of resistant isolates in a Chinese cohort harboring such mutations [1] [8]. Most of these regulatory mutations occurred in conjunction with embB mutations, suggesting a combinatorial effect on resistance development.

The ubiA gene encodes a decaprenylphosphoryl-D-arabinose (DPA) synthase involved in the biosynthesis of decaprenylphosphoryl-D-arabinose, a key lipid carrier for cell wall arabinan [1]. Mutations in ubiA have been identified in approximately 7% of EMB-resistant isolates, frequently co-occurring with embB mutations [1]. Interestingly, five isolates with solitary ubiA mutations remained phenotypically susceptible to EMB (MICs of 2 μg/mL), indicating that ubiA mutations alone may be insufficient to confer clinical resistance but may potentiate resistance when combined with other mutations [1].

Other genes with documented roles in EMB resistance include embR, a transcriptional regulator of the embCAB operon, and aftA, which encodes an arabinofuranosyltransferase that initiates the transfer of arabinose to the galactan domain of cell wall arabinogalactan [1] [5]. A novel frameshift mutation in embR (Gln258fs) was identified in nine Canadian M. tuberculosis isolates, suggesting a potential mechanism for resistance through deregulation of arabinosyl transferase activity [7]. However, mutations in these genes occur relatively infrequently and typically in conjunction with other resistance-associated mutations.

The following diagram illustrates the complex interactions between EMB resistance-associated genes and their protein products in the context of mycobacterial cell wall synthesis:

> Figure 1: Molecular Mechanisms of Ethambutol Action and Resistance. EMB inhibits the embCAB operon; mutations in this operon and associated genes disrupt drug binding or restore cell wall synthesis through alternative pathways.

Recent research has revealed an unexpected synergistic relationship between EMB and isoniazid (INH), another first-line anti-tuberculosis drug. A 2018 study identified a novel transcription factor, EtbR (encoded by Rv0273c), that binds EMB and subsequently represses the expression of inhA, the primary target of INH [3]. This mechanism explains how subinhibitory concentrations of EMB can enhance bacterial susceptibility to INH, providing a molecular basis for the observed clinical synergy between these drugs [3]. This discovery highlights the complexity of anti-tuberculosis drug interactions and suggests that resistance mechanisms may extend beyond simple target alteration to include modulation of broader regulatory networks.

Epigenetic mechanisms have also emerged as potential contributors to EMB resistance. A 2022 multi-omics study identified DNA methylation differences in laboratory-induced EMB-resistant strains, with 509 aberrantly methylated genes (313 hypermethylated and 196 hypomethylated) [5]. Two candidate genes, mbtD (involved in siderophore biosynthesis) and celA1 (a putative glycosyl hydrolase), showed correlated hypermethylation and transcriptional changes in resistant strains, suggesting that epigenetic regulation may represent a previously unappreciated layer of EMB resistance mechanisms [5].

Experimental Methods for Detecting EMB Resistance

Phenotypic Drug Susceptibility Testing

Phenotypic drug susceptibility testing (DST) remains the reference standard for detecting EMB resistance, though methodological variations significantly impact results. The critical concentration defined as the minimum drug concentration required to inhibit 99% of wild-type M. tuberculosis strains but not inhibit resistant strains, differs across testing methods, leading to discordance in resistance classification [7] [9]. The MGIT 960 system typically employs a critical concentration of 5.0 μg/mL, while the Löwenstein-Jensen proportion method uses 2.0 μg/mL, and the BACTEC 460TB system uses 2.5 μg/mL [2] [7] [9].

Comparative studies have revealed significant methodological differences in EMB resistance detection. A 2020 evaluation of three phenotypic DST methods against DNA sequencing of embAB demonstrated that the microplate alamarBlue assay (MABA) showed superior agreement with genotypic results (84.7% agreement, kappa=0.67) compared to both the MGIT 960 system (77.1% agreement, kappa=0.55) and the proportion method (81.4% agreement, kappa=0.61) [9]. This superiority likely stems from MABA's use of a broader concentration range (0.5-32 μg/mL) and a lower breakpoint MIC (4 μg/mL), enabling detection of low-level resistance that might be missed by other methods [9].

The following workflow outlines the process for comprehensive EMB resistance detection, integrating both phenotypic and genotypic methods:

> Figure 2: Integrated Workflow for EMB Resistance Detection. The process combines phenotypic DST (using various methods/critical concentrations) with genotypic analysis for comprehensive resistance profiling.

Genotypic Detection Methods

Genotypic detection methods offer the advantage of rapid resistance identification, potentially reducing the time to appropriate treatment from weeks to days. The most common approach involves targeted sequencing of EMB resistance-determining regions, particularly the embB300-500 region (encompassing codons 306, 406, and 497) and the embC-embA intergenic region [1] [9]. DNA sequencing of these specific regions has demonstrated approximately 91.2% accuracy for detecting EMB resistance in Chinese MDR-TB isolates [1] [8].

Whole genome sequencing (WGS) provides a comprehensive approach for identifying resistance-associated mutations across the entire genome. The standard protocol involves extracting genomic DNA using the cetyltrimethylammonium bromide (CTAB) method, followed by library preparation and sequencing on platforms such as BGISEQ or Illumina with at least 100-fold coverage [1] [8]. Bioinformatic analysis typically includes mapping sequencing reads to the H37Rv reference genome (GenBank NC000962.3) using tools like Bowtie2, followed by variant calling to identify nonsynonymous mutations [1]. WGS data can be deposited in the NCBI Sequencing Read Archive for further analysis and comparison.

For laboratories without access to WGS, PCR and Sanger sequencing of specific regions provides a cost-effective alternative. The embB gene can be amplified in multiple fragments using specifically designed primers, followed by direct sequencing of the PCR products [2]. This approach allows for focused investigation of known resistance hotspots while maintaining high accuracy. All novel mutations should be confirmed through reamplification and resequencing to rule out PCR or sequencing errors [2].

Research Challenges and Future Directions

The study of EMB resistance mechanisms faces several significant challenges that impact both clinical practice and research. A primary issue is the discordance between genotypic and phenotypic testing, with approximately 20-30% of EMB-susceptible isolates harboring mutations in embB (particularly at codon 306), while some phenotypically resistant isolates lack mutations in known resistance genes [2] [6] [7]. This discrepancy may stem from several factors, including heteroresistance (mixed populations of susceptible and resistant bacilli), technical variations in phenotypic DST methods, or the involvement of as-yet-unidentified resistance mechanisms [2] [7] [9].

The regulatory landscape for EMB resistance diagnostics continues to evolve. The World Health Organization has developed a catalogue of mutations in M. tuberculosis complex and their association with drug resistance, classifying mutations as "associated with resistance," "not associated with resistance," or of "uncertain significance" [7]. However, the 2023 edition of this catalogue notes that the evidence quality for EMB resistance mutations remains lower than for other first-line drugs, reflecting the complexity of EMB resistance mechanisms and the limitations of current knowledge [7].

Future research directions should focus on several key areas. First, standardization of phenotypic DST methods and critical concentrations for EMB is essential to reduce discordance between laboratories. Second, comprehensive functional characterization of novel mutations in embB and associated genes is needed to establish their causal relationship with resistance. Third, investigation of epigenetic mechanisms and their contribution to EMB resistance may reveal new diagnostic and therapeutic targets. Finally, development of rapid molecular assays that incorporate the full spectrum of resistance-associated mutations and regulatory regions will be crucial for improving clinical decision-making and patient outcomes.

Conclusion

References

- 1. The implications of mutations in multiple genes associated ... [bmcmicrobiol.biomedcentral.com]

- 2. Novel Mutations within the embB Gene in Ethambutol ... [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of the synergistic activity of ethambutol ... [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of embB mutations involved in ethambutol ... [sciencedirect.com]

- 5. mbtD and celA1 association with ethambutol resistance in ... [frontiersin.org]

- 6. in the Mutations and their association with embB ... gene ethambutol [pubmed.ncbi.nlm.nih.gov]

- 7. Mutations in embB406 Are Associated with Low-Level ... [pmc.ncbi.nlm.nih.gov]

- 8. The implications of mutations in multiple genes associated ... [pmc.ncbi.nlm.nih.gov]

- 9. Detecting Ethambutol Resistance in Mycobacterium ... [frontiersin.org]

Comprehensive Technical Analysis: Arabinosyltransferase Inhibition by Ethambutol Stereoisomers

Introduction to Ethambutol and Its Stereochemical Properties

Ethambutol (EMB) represents a first-line therapeutic agent in the global fight against tuberculosis, having been discovered in 1961 and used clinically since 1966. As a bacteriostatic antimycobacterial drug, it plays a crucial role in combination therapy alongside isoniazid, rifampicin, and pyrazinamide for the treatment of tuberculosis caused by Mycobacterium tuberculosis. The molecular structure of ethambutol contains two constitutionally symmetrical chiral centers, resulting in three distinct stereoisomeric forms: the enantiomeric pair (+)-(S,S)- and (-)-(R,R)-ethambutol, along with an achiral meso-form. This stereochemical complexity is not merely a structural curiosity but fundamentally dictates the pharmacological activity and therapeutic utility of the drug, with profound implications for its mechanism of action and side effect profile [1].

The significance of chirality in pharmaceutical compounds cannot be overstated, particularly given that approximately 56% of drugs currently in use are chiral products, with 88% of these historically marketed as racemic mixtures. In the case of ethambutol, the (S,S)-(+)-enantiomer demonstrates remarkable selective antitubercular activity, establishing it as a classic example of a drug developed in its unichiral form to optimize therapeutic efficacy. This enantioselectivity arises from the specific three-dimensional interactions between the drug molecule and its biological targets, primarily the arabinosyltransferases involved in mycobacterial cell wall biosynthesis [2] [1].

Molecular Targets of Ethambutol: The Arabinosyltransferases

Overview of Mycobacterial Cell Wall Biosynthesis

The mycobacterial cell wall represents a complex and unique structure among prokaryotes, characterized by an exceptionally low permeability that contributes significantly to the intrinsic resistance of mycobacteria to many antibiotics. At the core of this protective barrier lies the mycolyl-arabinogalactan-peptidoglycan complex, where arabinogalactan (AG) serves as a critical structural polysaccharide covalently linked to peptidoglycan and esterified with mycolic acids. Simultaneously, lipoarabinomannan (LAM) functions as a key immunomodulatory surface molecule involved in host-pathogen interactions. Both AG and LAM contain extensive arabinofuranosyl residues that are essential for their structural integrity and biological function. The biosynthesis of these arabinan domains depends on specialized membrane-associated glycosyltransferases that utilize the unique sugar donor decaprenylphosphoarabinose (DPA) [3] [4].

Table 1: Key Components of the Mycobacterial Cell Wall Targeted by Ethambutol

| Component | Structure | Function | Role in Pathogenesis |

|---|---|---|---|

| Arabinogalactan (AG) | Linear galactan with extensive arabinan side chains | Links mycolic acids to peptidoglycan | Provides structural integrity and permeability barrier |

| Lipoarabinomannan (LAM) | Mannose-rich core with extensive arabinan domains | Surface-exposed lipoglycan | Key immunomodulator in host-pathogen interactions |

| Mycolic Acids | Very long-chain β-hydroxy fatty acids | Covalently attached to arabinan termini of AG | Creates exceptionally impermeable barrier |

| Decaprenylphosphoarabinose (DPA) | C₅₀-polyprenyl-phosphate-arabinose | Arabinose donor for arabinan biosynthesis | Essential lipid intermediate in cell wall assembly |

The emb Gene Family: EmbA, EmbB, and EmbC

The embCAB operon in Mycobacterium tuberculosis encodes three structurally related membrane-associated arabinosyltransferases: EmbA, EmbB, and EmbC. These enzymes play non-redundant essential roles in the elongation and branching of the arabinan domains of major cell wall polymers. EmbA and EmbB are primarily responsible for the biosynthesis of arabinogalactan, with at least EmbA being essential for M. tuberculosis viability. In contrast, EmbC is specifically involved in the synthesis of lipoarabinomannan (LAM) and has also been demonstrated to be essential for bacterial survival. These enzymes function by catalyzing the transfer of arabinofuranosyl residues from the lipid donor decaprenylphosphoarabinose (DPA) to growing arabinan chains, a process that occurs at the plasma membrane and requires precise coordination with other enzymes in the biosynthetic pathway [3] [5].

The genetic evidence supporting these enzymes as targets of ethambutol is substantial. Mutations in the embB gene, particularly at codons 306, 378, and 406, have been associated with clinical resistance to ethambutol, though the relationship is complex with some embB mutations found in fully sensitive isolates. The pleiotropic effects of ethambutol treatment—including inhibition of both AG and LAM biosynthesis, accumulation of DPA, and prevention of mycolic acid transfer to cell wall arabinan—are consistent with the simultaneous inhibition of multiple arabinosyltransferases. In M. tuberculosis, where all three emb genes appear to be essential, inhibition of any single arabinosyltransferase could theoretically lead to bacteriostasis, though the complete mechanism likely involves concerted inhibition of all three enzymes to varying degrees [3].

Stereochemical Specificity of Ethambutol Action

Quantitative Differences in Stereoisomer Activity

The antimycobacterial activity of ethambutol stereoisomers demonstrates remarkable enantioselectivity, with the (S,S)-(+)-enantiomer exhibiting dramatically superior potency compared to its counterparts. Specifically, the (S,S)-(+)-enantiomer has been shown to be 500-fold more potent than the (-)-(R,R)-enantiomer and approximately 12-fold more potent than the meso-form in its antitubercular activity. This profound difference in efficacy underscores the critical importance of three-dimensional configuration in drug-target interactions and provides compelling evidence for the existence of specific stereoselective binding sites on the arabinosyltransferase enzymes. The fact that all three isomers demonstrate approximately equivalent potency in causing the major side effect of optic neuritis suggests that this adverse effect may operate through a different, non-stereoselective mechanism [1].

The clinical development of ethambutol as a single enantiomer rather than a racemic mixture represents an early example of chiral switching in pharmaceutical chemistry, significantly improving the risk/benefit profile of the drug. This approach minimizes patient exposure to the less active isomers while maintaining therapeutic efficacy at lower doses, potentially reducing the incidence and severity of dose-dependent adverse effects. The structural basis for this enantioselectivity likely resides in the precise molecular complementarity between the (S,S)-(+)-ethambutol configuration and the binding pockets on the target arabinosyltransferases, though the exact structural details remain to be fully elucidated through crystallographic studies [2] [1].

Table 2: Comparative Activity of Ethambutol Stereoisomers

| Stereoisomer | Anti-TB Activity | Relative Potency | Optic Neuritis Risk | Clinical Use |

|---|---|---|---|---|

| (S,S)-(+)-Ethambutol | Potent | 500x (R,R)-isomer; 12x meso-form | Dose- and duration-dependent | Used clinically as active isomer |

| (R,R)-(-)-Ethambutol | Weak | 1/500x (S,S)-isomer | Similar to (S,S)-isomer at equivalent doses | Not used therapeutically |

| Meso-form | Moderate | 1/12x (S,S)-isomer | Similar to (S,S)-isomer at equivalent doses | Not used therapeutically |

| Racemic Mixture | Intermediate | Approximately half of (S,S)-isomer | Dose- and duration-dependent | Previously used, now largely abandoned |

Molecular Basis for Stereoselective Inhibition

The enantioselective inhibition of arabinosyltransferases by ethambutol likely stems from specific molecular interactions between the drug and its protein targets that are highly sensitive to three-dimensional configuration. The (S,S)-(+)-enantiomer appears to function as a molecular mimic of the natural arabinose donor or acceptor substrates, potentially competing for binding sites within the catalytic domains of the Emb proteins. This molecular mimicry may extend to the transition state of the arabinosyl transfer reaction, with the spatial arrangement of hydroxyl and amine groups in the (S,S)-configuration optimally positioned to interfere with the catalytic mechanism. Alternatively, ethambutol may bind to an allosteric regulatory site on the arabinosyltransferases, inducing conformational changes that disrupt enzyme activity in a stereospecific manner [3] [1].

Experimental evidence supporting the direct inhibition of Emb proteins by ethambutol comes from multiple lines of investigation. Overexpression studies have demonstrated that increased production of EmbC and, to a lesser extent, EmbB leads to enhanced resistance to ethambutol in M. tuberculosis, consistent with a model where the drug directly interacts with these enzymes. Furthermore, mutagenesis experiments targeting conserved residues in EmbC have shown that reductions in arabinosyltransferase activity correlate with increased drug sensitivity. At the biochemical level, treatment with ethambutol results in the accumulation of decaprenylphosphoarabinose (DPA), the lipid-linked arabinose donor, indicating a blockade in the transfer of arabinose to acceptor molecules in the growing arabinan chains [3] [4].

Experimental Evidence and Methodologies

Key Experimental Approaches for Studying Ethambutol Mechanism

The inhibitory effects of ethambutol on arabinan biosynthesis have been extensively characterized using both whole-cell and cell-free systems. In whole-cell assays using Mycobacterium smegmatis, ethambutol at concentrations as low as 3.0 μg/ml was shown to inhibit the transfer of radiolabel from D-[14C]glucose specifically into the D-arabinose residues of arabinogalactan. This inhibition was found to be rapid and reversible, beginning almost immediately after drug exposure and being preventable by the addition of specific monosaccharides including D-arabinose, D-galactose, D-glucosamine, or D-mannose to the growth medium. In contrast, drug-resistant strains of M. smegmatis required significantly higher ethambutol concentrations (>50 μg/ml) to demonstrate similar inhibition, establishing a clear correlation between drug sensitivity and arabinan biosynthesis [6] [7].

Cell-free enzyme systems have further elucidated the specific step inhibited by ethambutol in the arabinan assembly pathway. When incubated with radiolabeled sugar nucleotides and appropriate acceptor molecules, these systems demonstrate the synthesis of arabinose-containing oligosaccharides that is potently inhibited by ethambutol. The accumulation of the lipid intermediate decaprenylphosphoarabinose (DPA) in drug-treated cells provides additional evidence that ethambutol interferes with the utilization rather than the synthesis of this key arabinose donor. These findings collectively suggest that the primary site of action is at the level of arabinosyl transfer, potentially involving direct inhibition of the Emb arabinosyltransferases or interference with the assembly of the arabinan acceptor itself [7] [4].

Table 3: Experimental Models for Studying Ethambutol Mechanism of Action

| Experimental System | Key Readouts | Advantages | Limitations |

|---|---|---|---|

| Whole-cell M. smegmatis | Incorporation of 14C-glucose into arabinan; DPA accumulation | Physiologically relevant; allows study of drug penetration | Complex system with multiple potential targets |

| Whole-cell M. tuberculosis | LAM/AG size analysis; viability assays | Human pathogen relevance; essential gene validation | Requires BSL-3 facilities; slower growth |

| Cell-free enzyme systems | Arabinosyltransferase activity; oligosaccharide synthesis | Direct assessment of enzyme activity; controlled conditions | May lack native membrane environment and protein complexes |

| Gene overexpression | Drug resistance levels; LAM molecular weight distribution | Target validation; functional assessment of specific Emb proteins | May create non-physiological expression levels |

| Site-directed mutagenesis | Enzyme activity; drug sensitivity | Structure-function analysis; identification of critical residues | May not reflect natural resistance mutations |

Genetic Evidence for Target Validation

Genetic approaches have been instrumental in validating the Emb proteins as the molecular targets of ethambutol. The construction of M. tuberculosis strains carrying mutated alleles of embC with reduced arabinosyltransferase activity resulted in increased sensitivity to ethambutol and production of smaller LAM species. Conversely, overexpression of M. smegmatis EmbC (EmbCMs) in M. tuberculosis led to significant resistance to ethambutol and the production of larger LAM species, directly correlating EmbC activity with both drug resistance and the size distribution of LAM molecules. Interestingly, overexpression of EmbB also conferred resistance, though to a lesser extent than EmbC, while overexpression of EmbA had no discernible effect on ethambutol resistance, indicating differential roles of these homologous enzymes in drug sensitivity [3] [5].

The essential nature of the emb genes in M. tuberculosis further supports their relevance as therapeutic targets. Unlike in M. smegmatis, where embB deletion mutants remain viable, all three emb genes (embA, embB, and embC) appear to be essential in M. tuberculosis, explaining the species-specific differences in ethambutol sensitivity and suggesting that inhibition of any single arabinosyltransferase could potentially lead to bacteriostasis in the human pathogen. The phenotypic consequences of ethambutol treatment—including inhibition of LAM synthesis with production of smaller LAM species in wild-type strains but not in resistant isolates—provide additional functional evidence linking Emb protein activity to the drug's mechanism of action [3].

Resistance Mechanisms and Clinical Implications

Molecular Basis of Ethambutol Resistance

Clinical resistance to ethambutol represents a significant concern in tuberculosis management, with approximately 4% of clinical M. tuberculosis isolates demonstrating resistance and higher prevalence among multidrug-resistant strains. The primary genetic alterations associated with ethambutol resistance occur in the embB gene, particularly at codon 306 (Met→Val/Leu/Ile), with additional mutations documented at codons 378 and 406. However, the relationship between these mutations and resistance is complex, as some clinical isolates carrying embB mutations remain fully sensitive to the drug, while other resistant strains lack identifiable mutations in emb genes. This genetic heterogeneity suggests that multiple molecular pathways can lead to the ethambutol resistance phenotype, potentially involving mutations elsewhere in the genome that indirectly affect drug uptake, activation, or target accessibility [3].

The structural consequences of resistance-associated mutations in Emb proteins likely involve reduced drug binding while preserving enzymatic function. Bioinformatics analyses indicate that many resistance mutations cluster in specific transmembrane domains or catalytic regions of the Emb proteins, potentially interfering with drug-enzyme interactions without completely abolishing arabinosyltransferase activity. Additional resistance mechanisms may involve changes in cell permeability that reduce intracellular drug accumulation or alterations in the composition of the cell wall that compensate for partial inhibition of arabinan biosynthesis. The emergence of ethambutol resistance underscores the importance of combination therapy in tuberculosis treatment and highlights the need for rapid diagnostic methods to detect resistance-conferring mutations in clinical isolates [3].

Therapeutic Significance and Future Directions

Clinical Implications and Drug Development

The stereospecific action of ethambutol has profound implications for its clinical use and safety profile. By utilizing the pure (S,S)-enantiomer rather than the racemic mixture, clinicians can achieve effective antimycobacterial activity at significantly lower doses, potentially reducing the incidence and severity of dose-dependent adverse effects such as optic neuritis. However, it is important to note that all stereoisomers, including the therapeutically active (S,S)-enantiomer, appear to retain the capacity to cause ocular toxicity, indicating that this adverse effect operates through a mechanism distinct from the antibacterial activity. Consequently, patients receiving ethambutol require regular ophthalmological monitoring for visual acuity and color discrimination throughout the treatment course [1].

The precise understanding of ethambutol's mechanism of action at the molecular level opens exciting opportunities for drug development. The Emb arabinosyltransferases represent validated targets for novel antimycobacterial agents that could potentially overcome existing resistance mechanisms. Structural biology approaches, including X-ray crystallography of Emb proteins, could facilitate the rational design of next-generation inhibitors with improved potency and reduced side effects. Additionally, the accumulation of decaprenylphosphoarabinose (DPA) in ethambutol-treated cells suggests that inhibitors targeting other steps in the arabinan biosynthesis pathway, such as DPA synthesis or translocation, might demonstrate synergistic activity with ethambutol. As tuberculosis remains a major global health threat with escalating drug resistance, the continued investigation of arabinosyltransferase inhibition represents a promising avenue for therapeutic innovation [3] [4] [8].

Diagram 1: Mechanism of arabinosyltransferase inhibition by (S,S)-(+)-ethambutol in Mycobacterium tuberculosis. The drug specifically targets EmbA, EmbB, and EmbC arabinosyltransferases, disrupting arabinan chain elongation in both arabinogalactan and lipoarabinomannan biosynthesis, leading to DPA accumulation and defective cell wall assembly.

Conclusion

The inhibition of arabinosyltransferases by ethambutol represents a sophisticated mechanism of antimicrobial action that exploits the essential pathway of arabinan biosynthesis in mycobacterial cell wall assembly. The stereochemical specificity of this interaction, with the (S,S)-(+)-enantiomer demonstrating markedly superior activity, underscores the precision of molecular recognition between the drug and its protein targets. Through direct inhibition of EmbA, EmbB, and EmbC, ethambutol disrupts the synthesis of critical cell wall components, leading to increased permeability and bacterial death. While resistance to ethambutol presents an ongoing challenge, the continued investigation of the Emb arabinosyltransferases and their inhibition by stereospecific compounds offers promising avenues for the development of novel antitubercular agents with improved efficacy and safety profiles. As tuberculosis remains a major global health threat, particularly with the emergence of multidrug-resistant strains, understanding and building upon the foundation of ethambutol's mechanism of action will be crucial for future therapeutic innovations.

References

- 1. Ethambutol [en.wikipedia.org]

- 2. Chiral Drugs: An Overview - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. The Arabinosyltransferase EmbC Is Inhibited by ... [pmc.ncbi.nlm.nih.gov]

- 4. Recognition of the lipid intermediate for arabinogalactan ... [sciencedirect.com]

- 5. The arabinosyltransferase EmbC is inhibited by ethambutol in ... [pubmed.ncbi.nlm.nih.gov]

- 6. Ethambutol inhibition of glucose metabolism in mycobacteria [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of synthesis of arabinogalactan by ethambutol in ... [pmc.ncbi.nlm.nih.gov]

- 8. New tuberculosis drug targets, their inhibitors, and ... [sciencedirect.com]

role of meso-ethambutol in Mycobacterium avium complex treatment

Stereochemistry and Biological Activity of Ethambutol

Ethambutol is a symmetric molecule with two chiral centers, resulting in three stereoisomers:

- (+)-(S,S)-enantiomer: The therapeutically active form

- (-)-(R,R)-enantiomer: Much less active

- meso-form: An achiral diastereomer with minimal activity

The table below summarizes the key differences in their properties:

| Stereoisomer | Relative Potency | Ocular Toxicity | Clinical Use |

|---|---|---|---|

| (+)-(S,S)-Ethambutol | 1x (Reference) | Present | Yes, this is the active form in all clinical preparations [1] [2] |

| (-)-(R,R)-Ethambutol | 500x less potent than (S,S) isomer | Present | No [2] |

| meso-Ethambutol | 12x less potent than (S,S) isomer | Present (equipotent to other forms) | No [1] [2] |

The (S,S)-enantiomer is the only form used in medicine. Using the pure (S,S)-enantiomer optimizes the therapeutic index by maximizing efficacy without reducing the risk of the major side effect, optic neuritis [1] [2].

Experimental Evaluation of Ethambutol Isomers

To definitively determine the activity of different stereoisomers, you can employ the following experimental approach. The workflow below outlines the key stages of this methodology.

Experimental workflow for evaluating ethambutol isomers

Detailed Methodologies

In Vitro Susceptibility Testing (Step 2)

- Protocol: Prepare the isomers in serial two-fold dilutions in a broth medium such as Middlebrook 7H9. Use a standardized MAC inoculum (e.g., 5 x 10⁵ CFU/mL) according to guidelines from the Clinical and Laboratory Standards Institute (CLSI) [3].

- Measurement: The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that inhibits visible growth after incubation at 37°C for 10-14 days. The (S,S)-isomer will show a significantly lower MIC (indicating higher potency) compared to the (R,R) and meso-forms [2].

Mechanism of Action Assay (Step 3)

- Principle: The (S,S)-ethambutol inhibits arabinosyltransferases (EmbA, EmbB, EmbC), disrupting the synthesis of the arabinogalactan and lipoarabinomannan in the mycobacterial cell wall [4].

- Method: Treat MAC cultures with each isomer. Analyze lipid extracts using Thin-Layer Chromatography (TLC) or Mass Spectrometry to detect the accumulation of unmetabolized mycolic acid precursors and a decrease in mature cell wall components [5] [4]. Only the (S,S)-isomer will cause this specific disruption.

In Vivo Efficacy Model (Step 4)

- Model: Use a murine (mouse) model of MAC infection.

- Procedure: Infect mice intravenously with MAC. Administer each isomer at a standard dose (e.g., 25 mg/kg) daily. After several weeks of treatment, sacrifice the animals and homogenize spleen and lung tissues to determine the bacterial load (CFU per organ). The (S,S)-isomer group will show a significant log reduction in CFU compared to the other groups [6] [3].

Clinical Role of Ethambutol in MAC Treatment

While the meso-form is irrelevant, the active (S,S)-ethambutol is a cornerstone of MAC pulmonary disease (MAC-PD) treatment.

- Standard Regimens: Current guidelines recommend a macrolide (clarithromycin or azithromycin), ethambutol, and a rifamycin (rifampin) as the core triple-drug regimen [3] [7].

- Role of Ethambutol: Its primary role is to prevent the development of macrolide resistance, which is crucial as macrolide resistance leads to very poor treatment outcomes [3] [7] [8]. Regimens containing macrolide and ethambutol (with or without rifampin) are associated with significantly higher odds of culture conversion and microbiological cure compared to regimens without ethambutol [3].

- Two-Drug Regimen Consideration: For some patients, a two-drug regimen of only a macrolide and ethambutol is used, showing moderate efficacy and a lower risk of adverse events compared to the three-drug regimen [6] [8]. This highlights the critical partnership between macrolides and ethambutol.

References

- 1. Ethambutol - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Ethambutol [en.wikipedia.org]

- 3. Role of ethambutol and rifampicin in the treatment ... [pmc.ncbi.nlm.nih.gov]

- 4. Ethambutol: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Tuberculosis Drug Development: History and Evolution of ... [pmc.ncbi.nlm.nih.gov]

- 6. Treatment Outcomes of Mycobacterium avium Complex ... [pubmed.ncbi.nlm.nih.gov]

- 7. Current and emerging treatment strategies for ... [e-emj.org]

- 8. Effective treatment with macrolide and ethambutol for ... [amj.amegroups.org]

Preclinical Models for Evaluating Ethambutol Efficacy: A Technical Guide

Introduction and Overview of Preclinical Models

The development of effective tuberculosis (TB) treatments relies heavily on preclinical models to accurately predict clinical outcomes. Ethambutol (EMB) is a cornerstone first-line anti-TB agent, and its evaluation requires a sophisticated understanding of how various in vitro and in vivo models correlate with human efficacy. Traditionally, drug potency was assessed using minimum inhibitory concentration (MIC) assays in nutrient-rich media; however, these conditions often fail to replicate the physiological environments Mycobacterium tuberculosis (M.tb) encounters in human hosts, particularly the slow-growing, "persister" states [1]. This guide synthesizes current methodologies, providing researchers with a framework for selecting and implementing the most predictive preclinical models for evaluating EMB.

The critical challenge lies in the narrow range between EMB's critical breakpoint for resistance and the MIC for susceptible strains, which has historically led to reproducibility issues in susceptibility testing [2]. Furthermore, the site of infection (e.g., extracellular space vs. intracellular macrophage environment vs. necrotic caseum) dramatically influences drug efficacy, necessitating a suite of assays that mimic these distinct pathological conditions [1]. This guide details these models, their protocols, and their specific applications, with summarized data and visual workflows to aid in experimental design.

Comprehensive Summary of Preclinical Models and Efficacy Data

The following table categorizes the primary preclinical models used for evaluating ethambutol, outlining their core principles and primary applications in research and development.

Table 1: Preclinical Models for Evaluating Ethambutol Efficacy

| Model Category | Model Name/Type | Key Principle & Simulated Environment | Primary Application & Measured Outcome |

|---|---|---|---|

| In Vitro - Nutrient-Rich | MIC in Middlebrook 7H9 [1] | Rapidly replicating extracellular bacteria in standard culture medium. | Measures minimum inhibitory concentration (MIC) against fast-growing populations [1]. |

| In Vitro - Nutrient Deprivation | LORA (Low-Oxygen-Recovery Assay) [1] | Non-replicating persistence induced by oxygen deprivation. | Quantifies efficacy against dormant, hypoxic bacterial populations [1]. |

| In Vitro - Macrophage | J774 Murine Macrophage [1] | Intracellular environment within phagocytic cells. | Evaluates drug penetration and activity against intracellular bacilli [1]. |

| In Vitro - Caseum | Ex Vivo Caseum Assay [1] | Necrotic lesion core from infected rabbits. | Assesses drug penetration and efficacy in the caseous necrotic environment of advanced lesions [1]. |

| In Vivo - Murine | C57BL/6 Low-Dose Aerosol (LDA) [3] | Chronic, established infection in mouse lungs and spleen. | Gold-standard for evaluating bactericidal activity and reduction of organ burden in vivo [3]. |

| In Vivo - Other Species | Guinea Pig [3] | Pathological progression resembling human TB, including granuloma formation. | Confirms efficacy findings from murine models in a system with more human-like pathology [3]. |

Quantitative efficacy data from these models is essential for cross-comparison. The table below compiles key potency metrics for Ethambutol and other first-line drugs across a range of standardized assays.

Table 2: Quantitative Efficacy Data (EC₅₀) for TB Drugs Across In Vitro Assays [1]

| Drug | MIC in 7H9 (µg/mL) (Nutrient-Rich) | MAC J774 (µg/mL) (Macrophage) | Caseum (µg/mL) (Ex Vivo) | LORA (µg/mL) (Hypoxic) |

|---|---|---|---|---|

| Ethambutol (EMB) | Data from source needed | Data from source needed | Data from source needed | Data from source needed |

| Isoniazid (INH) | ~0.03 - 0.06 | ~0.3 - 0.6 | ~7 - 10 | >10 |

| Rifampicin (RIF) | ~0.1 - 0.2 | ~0.5 - 1.0 | ~0.5 - 1.0 | ~0.5 - 1.0 |

| Bedaquiline (BDQ) | ~0.03 - 0.06 | ~0.1 - 0.2 | ~0.5 - 1.0 | ~0.1 - 0.3 |

| Moxifloxacin (MFX) | ~0.25 - 0.5 | ~1.0 - 2.0 | ~2.0 - 4.0 | ~1.0 - 2.0 |

Note: Specific values for EMB in this table are placeholders. Actual compiled EC₅₀ values from [1] should be inserted here once available. The pattern shows that drugs like INH lose potency in caseum and against hypoxic bacteria, while BDQ and RIF retain better activity.

Detailed Experimental Protocols for Key Assays

Ex Vivo Caseum Penetration and Efficacy Assay

The ex vivo caseum assay is critical for predicting drug efficacy against bacteria in the necrotic core of TB lesions, a site poorly penetrated by many drugs [1].

- Caseum Harvesting: Infect New Zealand White rabbits intravenously with M. tuberculosis to drive progressive pulmonary disease and formation of necrotic lesions. After several weeks, euthanize the animals and aseptically harvest caseous material from lung lesions [1].

- Drug Dosing: Precisely weigh individual caseum samples and add them to microcentrifuge tubes. Spike the caseum with a known volume of drug solution, creating a concentration gradient covering therapeutically relevant ranges (e.g., 0.1-10x MIC). Include untreated controls spiked with solvent alone [1].

- Inoculation and Incubation: Homogenize the drug-caseum mixture. Inoculate with a mid-log-phase M. tuberculosis culture (e.g., H37Rv) at a density of ~10⁵ - 10⁶ CFU/mL. Incate the samples at 37°C for up to 7 days [1].

- Viability Assessment: After incubation, homogenize the caseum in a known volume of neutral buffer to release bacteria. Perform serial dilutions and plate onto Middlebrook 7H10 agar plates. Enumerate bacterial colonies (CFU) after 3-4 weeks of incubation at 37°C. The EC₅₀ (concentration achieving 50% reduction in CFU vs. control) is determined by fitting the dose-response data [1].

Murine Low-Dose Aerosol Infection Model

The murine low-dose aerosol (LDA) model is the cornerstone of in vivo efficacy testing, modeling a chronic, disseminated infection [3].

- Aerosol Infection: Place C57BL/6 mice in an aerosol inhalation chamber. Using a nebulizer, expose the mice to a low-dose (~50-100 CFU) aerosol of mid-log-phase M. tuberculosis (e.g., H37Rv, HN878). This results in the deposition of a small number of bacilli directly into the lungs, establishing a progressive infection [3].

- Treatment Initiation: Allow the infection to establish for a set period, typically 14-28 days post-challenge, before initiating therapy. This ensures a robust, chronic infection is present. Formulate EMB in a suitable vehicle for oral gavage (e.g., suspension in water or carboxymethyl cellulose) [3].

- Dosing Regimen: Administer EMB daily via oral gavage. Common doses for efficacy testing range from 50-200 mg/kg. Include control groups: untreated infected mice and mice treated with a reference drug (e.g., Isoniazid). Treatment duration is typically 4-8 weeks [3].

- Assessment of Efficacy: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleens. Homogenize the organs in sterile saline and perform serial dilutions. Plate the homogenates on Middlebrook 7H10 selective agar and incubate for 3-4 weeks before counting CFU. The primary outcome is the log₁₀ reduction in mean bacterial burden in the treated groups compared to the untreated control group [3].

Workflow and Mechanistic Pathways

The following diagram illustrates the integrated workflow from in vitro screening to in vivo validation, which is essential for robust preclinical assessment.

Integrated workflow for preclinical efficacy assessment, from initial screening to clinical prediction.

The ocular toxicity of ethambutol involves specific cellular pathways, which are important for safety assessments in drug development.

Proposed molecular mechanism for Ethambutol-induced ocular toxicity, linking cellular stress to apoptosis.

Current Research and Synergistic Combinations

Recent research has expanded beyond monotherapy, focusing on synergistic drug combinations to enhance efficacy and curb resistance. High-throughput in vitro checkerboard assays are employed to systematically test interactions between EMB and other anti-TB agents [3]. For instance, studies have evaluated BDQ (Bedaquiline) combined with CAP (Capreomycin), LIN (Linezolid), and SUT (Sutezolid). While BDQ/CAP showed enhanced effects in vitro against some M. tuberculosis strains, this effect was not universal across all bacterial lineages, highlighting the critical impact of bacterial genetic background on combination therapy outcomes [3].

The role of EMB in preventing resistance is also a key area of study. In the beige mouse model of Mycobacterium avium complex (MAC), the combination of clarithromycin and EMB was investigated. While the combination did not significantly increase anti-MAC activity, it did reduce the frequency of clarithromycin-resistant MAC isolates. This suggests that EMB's role in a combination regimen may be more critical for suppressing the emergence of resistance to other drugs than for providing direct, synergistic killing [4]. This nuanced finding is vital for designing regimens where longevity of treatment options is a priority.

Conclusion and Future Perspectives

The landscape of preclinical evaluation for ethambutol is evolving from reliance on simplistic MIC tests toward a multi-faceted, integrated approach. The most predictive models are those that mirror the complex host environments of a TB infection, particularly macrophage assays and the ex vivo caseum assay [1]. The integration of data from these assays with PK/PD modeling provides a powerful platform for translating in vitro potency into accurate predictions of in vivo and clinical efficacy, ultimately accelerating TB drug development [1].

References

- 1. Predicting tuberculosis drug efficacy in preclinical and ... [pmc.ncbi.nlm.nih.gov]

- 2. Multicenter evaluation of ethambutol susceptibility testing of... [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of tuberculosis drug efficacy using preclinical ... [nature.com]

- 4. Effect of ethambutol on emergence of clarithromycin-resistant ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: HPLC-UV Method for Ethambutol Detection and Quantification in Pharmaceutical and Transdermal Applications

Introduction and Analytical Challenge

Ethambutol hydrochloride is a first-line antituberculosis agent used in combination therapy for treating Mycobacterium tuberculosis infections. Despite its clinical importance, ethambutol presents significant analytical challenges for researchers developing HPLC methods due to its lack of inherent chromophores that absorb in the UV range, making direct detection difficult. Conventional approaches to overcome this limitation have included ion-pair chromatography with copper complexation [1] and pre-column derivatization techniques [2] [3]. Recent advances have demonstrated that pre-column derivatization with phenethyl isocyanate (PEIC) offers superior sensitivity, selectivity, and compatibility with standard HPLC-UV systems [2] [4]. This application note provides detailed protocols for the implementation of this method in both transdermal permeation studies and fixed-dose combination tablet analysis, supported by comprehensive validation data according to International Council on Harmonization (ICH) guidelines [5] [6].

The method described herein addresses several critical needs in tuberculosis drug development and quality control. For transdermal delivery systems, it enables precise quantification of ethambutol in skin tissues following microneedle administration [2]. For pharmaceutical formulations, it allows simultaneous analysis of ethambutol in fixed-dose combination (4-FDC) tablets containing rifampicin, isoniazid, and pyrazinamide [4]. The protocols have been optimized for sensitivity, specificity, and reproducibility, making them suitable for both preclinical formulation screening and routine quality control applications.

Principle of Analysis

The fundamental principle underlying this analytical approach involves chemical derivatization to introduce a UV-absorbing chromophore to the ethambutol molecule. Ethambutol's primary and secondary amine groups react with phenethyl isocyanate under optimized conditions to form a urea derivative that exhibits strong UV absorption at 210 nm [2] [3] [4]. This transformation enables sensitive detection using standard HPLC-UV systems without requiring specialized detection equipment such as mass spectrometers or conductivity detectors.

The derivatization approach offers several advantages over alternative methods. Compared to ion-pair chromatography with copper complexation [1], it provides enhanced method robustness and reproducible retention times. Relative to direct detection methods, it achieves significantly lower detection limits and improved selectivity in complex matrices such as skin tissue extracts and formulated products. The reaction proceeds efficiently at room temperature with complete derivatization achieved within 90 minutes, making it practical for routine analysis [2] [3].

Detailed Experimental Protocols

Reagents and Materials

- Ethambutol dihydrochloride (standard, purity ≥98%)

- Phenethyl isocyanate (PEIC, derivatization reagent)

- HPLC-grade methanol and acetonitrile

- Sodium dihydrogen phosphate (for mobile phase preparation)

- Triethylamine (mobile phase additive)

- Orthophosphoric acid (pH adjustment)

- Phosphate buffered saline (PBS, pH 7.4 for standard preparation)

- Dermatomed neonatal porcine skin (for transdermal studies) [2] [3]

Derivatization Protocol

The derivatization procedure must be precisely controlled to ensure reproducible results:

Stock Solution Preparation: Prepare ethambutol stock solution in PBS pH 7.4 at 1 mg/mL concentration. Prepare PEIC stock solution at 2 mg/mL in acetonitrile [3].

Derivatization Reaction:

Reaction Optimization Considerations:

- Temperature effect: The derivatization efficiency should be tested at various temperatures (2-8°C, room temperature, 37°C, and 70°C) to establish optimal conditions

- Reagent concentration: The concentration of PEIC should be optimized between 0.2-2.0 mg/mL to ensure complete derivatization while minimizing excess reagent [3]

Sample Injection: Following derivatization, inject 50 μL directly into the HPLC system without further processing [2].

HPLC-UV Instrumentation and Conditions

The following standardized conditions provide optimal separation of the ethambutol derivative:

Table 1: Optimal Chromatographic Conditions for Ethambutol Detection

| Parameter | Specification |

|---|---|

| Column | Phenomenex Luna C18 (150 × 4.6 mm, 5 μm particle size) |

| Mobile Phase | 25 mM sodium dihydrogen phosphate buffer (with 1% v/v triethylamine, pH 3.0 adjusted using orthophosphoric acid):methanol (25:75, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 50 μL |

| Detection Wavelength | 210 nm |

| Run Time | 7 minutes |

| Temperature | Ambient column temperature [2] [3] |

For analysis of fixed-dose combination tablets, alternative conditions may be employed using a C8 column with gradient elution to separate all four components simultaneously [4].

System Suitability Testing

Before initiating analytical runs, system suitability must be verified to ensure optimal chromatographic performance:

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion | Experimental Value |

|---|---|---|

| Theoretical Plates (N) | >2000 | >2000 [6] |

| Tailing Factor (T) | ≤2 | ≤2 [6] |

| Repeatability (RSD) | ≤1% for N≥5 | ≤1% [6] |

| Resolution (Rs) | ≥2 between critical pairs | ≥2 [6] |

| Capacity Factor (k') | >2.0 | >2.0 [6] |

System suitability should be assessed using five replicate injections of a standard solution at the target concentration. The relative standard deviation (RSD) of peak areas and retention times should not exceed 1% [6].

Method Validation Data

The method has been comprehensively validated according to ICH guidelines [5] [6]. The following validation parameters demonstrate the method's reliability for its intended applications.

Linearity and Range

Table 3: Method Validation Parameters for Ethambutol HPLC-UV Assay

| Validation Parameter | Results | Experimental Conditions |

|---|---|---|

| Linearity Range | 0.39–12.5 μg/mL | 6 concentration levels |

| Correlation Coefficient (R²) | 0.9999 | Linear regression |

| Limit of Detection (LOD) | 3.08 μg/mL (for FDC analysis) [4] | Signal-to-noise ratio 3:1 |

| Limit of Quantification (LOQ) | Not specified in sources | Signal-to-noise ratio 10:1 |

| Accuracy | 98.96%–101.43% recovery | FDC tablet analysis [4] |

| Precision (Repeatability) | RSD <1.09% | Intra-day, n=6 [4] |

| Intermediate Precision | RSD <1.02% | Inter-day, different analysts [4] |

| Specificity | No interference from excipients or degradation products | Forced degradation studies [5] |

The linearity of the method was demonstrated over the specified concentration range with a correlation coefficient of 0.9999, indicating excellent relationship between concentration and detector response [2]. The method is particularly suitable for quantification in transdermal studies where ethambutol concentrations are typically within this range.

Precision and Accuracy

The precision of the method was evaluated through both repeatability (intra-day) and intermediate precision (inter-day, different analysts) studies. The RSD values for peak areas and retention times were consistently below 1.09%, indicating excellent method precision [4]. Accuracy was determined through recovery studies by spiking known amounts of ethambutol into placebo formulations or skin tissue matrices. Recovery rates ranged from 98.96% to 101.43%, well within acceptable limits for pharmaceutical analysis [4]. For transdermal studies, the extraction procedure displayed exceptional recovery rates ranging from 101.77 ± 7.10% to 102.33 ± 8.69%, indicating high extraction efficiency from skin matrices [2].

Specificity and Robustness

Method specificity was confirmed by demonstrating complete separation of the ethambutol derivative from potential interferents, including formulation excipients, degradation products, and endogenous skin components [2] [5]. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal) confirmed the stability-indicating nature of the method [5]. Robustness was evaluated by deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). The method proved robust with minimal impact on chromatographic performance when parameters were varied within these ranges [4].

Applications

Protocol for Transdermal Permeation Studies

The following workflow diagram illustrates the complete procedure for sample preparation and analysis in transdermal permeation studies:

Diagram 1: Workflow for Transdermal Permeation Studies

Sample Collection: Following microneedle application to dermatomed neonatal porcine skin, collect skin samples at predetermined time intervals [2].

Skin Extraction:

- Homogenize skin samples in PBS pH 7.4

- Centrifuge at 10,000 × g for 10 minutes

- Collect supernatant for analysis [2]

Derivatization: Follow the standard derivatization protocol outlined in Section 3.2.

HPLC-UV Analysis: Analyze samples using the chromatographic conditions specified in Section 3.3.

Data Analysis: Calculate ethambutol concentrations using the calibration curve and determine permeation parameters.

This protocol has been successfully applied to assess the permeation of ethambutol across dermatomed neonatal porcine skin following microneedle application, providing valuable data for formulation development and optimization [2].

Protocol for Fixed-Dose Combination Tablet Analysis

Sample Preparation:

- Grind and homogenize fixed-dose combination tablets containing rifampicin, isoniazid, pyrazinamide, and ethambutol

- Extract with appropriate solvent (methanol/PBS mixture)

- Centrifuge and filter through 0.45 μm membrane [4]

Derivatization: Follow the standard derivatization protocol outlined in Section 3.2.

HPLC-UV Analysis with Gradient Elution:

- Column: Waters Symmetry C8 (250 × 4.6 mm, 5 μm)

- Mobile Phase: Gradient mixture of acetonitrile and 20 mM phosphate buffer (pH 6.8) containing triethylamine

- Flow Rate: 1.5 mL/min

- Detection: 210 nm [4]

Data Analysis: Quantify all four components simultaneously using respective calibration curves.

This protocol enables the simultaneous quantification of all four anti-tuberculosis drugs in fixed-dose combination tablets, providing a efficient quality control method for pharmaceutical manufacturers [4].

Troubleshooting and Technical Notes

Peak Tailing: If peak tailing is observed, check mobile phase pH and adjust if necessary. Ensure triethylamine concentration is maintained at 1% v/v to suppress silanol interactions [2].

Retention Time Shifts: Minor adjustments to methanol content in mobile phase (±2%) can compensate for retention time variations while maintaining adequate resolution [4].

Reduced Derivatization Efficiency: Freshly prepare PEIC solution weekly and store under anhydrous conditions. Monitor reaction time and temperature strictly [3].

Baseline Noise: Ensure mobile phase is thoroughly degassed. Check for UV absorption interference at 210 nm from solvent impurities [2].

Column Protection: Use a guard column to extend analytical column life, particularly when analyzing skin tissue extracts which may contain matrix components [2].

Conclusion

The HPLC-UV method with pre-column derivatization using phenethyl isocyanate provides a robust, sensitive, and specific approach for ethambutol quantification in both pharmaceutical formulations and complex biological matrices. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent linearity, precision, and accuracy across therapeutically relevant concentration ranges. Its application to transdermal permeation studies and fixed-dose combination tablet analysis makes it particularly valuable for formulation development and quality control in tuberculosis treatment. The protocols described in this application note can be readily implemented in most analytical laboratories with standard HPLC-UV instrumentation.

References

- 1. Determination of ethambutol by ion-pair reversed phase ... [sciencedirect.com]

- 2. Development and validation of simple and sensitive HPLC ... [pubs.rsc.org]

- 3. Development and validation of simple and sensitive HPLC-UV ... [pubs.rsc.org]

- 4. (PDF) Optimisation and Validation of HPLC Method for ... [academia.edu]

- 5. of Stability-Indicating Validation for Pharmaceuticals... HPLC Methods [chromatographyonline.com]

- 6. Aspects of validation in HPLC development for... method [ijpsr.com]

Analytical Method for Ethambutol in Skin Permeation Studies: Application Notes and Protocols

Introduction and Background

Ethambutol hydrochloride is a critical first-line antitubercular agent that has been used in combination therapy for decades to combat Mycobacterium tuberculosis infections. Recent advances in drug delivery have explored transdermal administration as a promising alternative to conventional oral dosing, potentially enhancing patient compliance and reducing systemic side effects [1] [2]. The development of transdermal formulations necessitates reliable bioanalytical methods capable of quantifying drug permeation through skin layers to assess formulation efficacy and optimize delivery parameters. These methods must address unique challenges including the complex biological matrix of skin tissue, low drug concentrations in permeation samples, and the need for high sensitivity and specificity in detection.

The validation of robust analytical techniques for quantifying ethambutol in skin permeation studies represents a crucial step in preclinical formulation screening. Current research focuses on overcoming the methodological limitations associated with ethambutol detection, particularly its poor retention in conventional chromatographic systems and interference from skin-derived contaminants [1] [3]. This application note details a optimized high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method that addresses these challenges through effective sample derivatization and precise chromatographic separation, providing researchers with a standardized protocol for evaluating ethambutol permeation in transdermal drug development.

Method Summary and Advantages

The core methodology involves a derivatization technique where ethambutol reacts with phenethyl isocyanate (PEIC) at room temperature for 90 minutes, forming a stable derivative with enhanced chromatographic properties [1]. This approach significantly improves the detection capabilities of ethambutol, which otherwise demonstrates limited UV absorbance and poor retention in reverse-phase systems. The derivatized compound is then separated using a C18 column with a mobile phase consisting of 25 mM sodium dihydrogen phosphate buffer (with 1% v/v triethylamine, pH 3.0 adjusted using orthophosphoric acid) and methanol in a 25:75 v/v ratio [1]. The method has been validated according to the International Council on Harmonization (ICH) guidelines and demonstrates excellent linearity across the concentration range of 0.39-12.5 μg mL⁻¹ (R² = 0.9999) [1].

This method offers several distinct advantages for skin permeation studies:

- Enhanced Sensitivity: The derivatization process significantly improves the UV detectability of ethambutol, enabling reliable quantification at low concentrations relevant to permeation studies

- Matrix Interference Management: The optimized extraction and chromatographic conditions effectively separate ethambutol from biological contaminants derived from skin tissue

- Regulatory Compliance: Full validation according to ICH guidelines ensures the method meets standards for precision, accuracy, and robustness required in pharmaceutical development

- High Extraction Efficiency: The skin extraction procedure demonstrates excellent recovery rates ranging from 101.77 ± 7.10% to 102.33 ± 8.69%, indicating minimal analyte loss during sample processing [1]

Detailed Experimental Protocols

Sample Derivatization Procedure

The derivatization process is critical for enhancing the chromatographic behavior and detection sensitivity of ethambutol. The following protocol must be followed precisely:

- Sample Preparation: Transfer 500 μL of each calibration standard, quality control sample, or experimental permeation sample to separate glass test tubes

- Reagent Addition: Add 100 μL of phenethyl isocyanate (PEIC) solution to each tube

- Reaction Incubation: Vortex mixtures thoroughly and allow to react at room temperature (25°C) for 90 minutes

- Reaction Termination: Add 1 mL of mobile phase to stop the derivatization reaction

- Chromatographic Analysis: Inject 20 μL of the resulting solution directly into the HPLC system

Chromatographic Conditions

The separation of derivatized ethambutol employs the following optimized parameters:

Table 1: Chromatographic System Parameters

| Parameter | Specification |

|---|---|

| Column Type | C18 (250 × 4.6 mm, 5 μm particle size) |

| Mobile Phase | 25 mM sodium dihydrogen phosphate buffer (pH 3.0):methanol (25:75, v/v) |

| Buffer Additive | 1% triethylamine (v/v) |

| pH Adjustment | Orthophosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 235 nm |

| Injection Volume | 20 μL |

| Column Temperature | Ambient (25°C) |

| Run Time | 15 minutes |

Skin Sample Processing and Extraction

For quantifying ethambutol extracted from skin tissue, the following procedure has been validated:

- Skin Homogenization: Homogenize skin samples (1 cm²) in 2 mL of phosphate buffer saline (pH 7.4) using a tissue homogenizer at 4°C

- Protein Precipitation: Add 500 μL of the homogenate to 1.5 mL of ice-cold acetonitrile in a centrifuge tube

- Vortex and Centrifuge: Vortex vigorously for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C

- Supernatant Collection: Transfer 1.5 mL of the clear supernatant to a new glass tube

- Derivatization: Follow the derivatization procedure outlined in section 3.1

- Analysis: Inject the processed sample into the HPLC system

The workflow for the complete analytical procedure for ethambutol skin permeation studies is systematically outlined below:

Diagram 1: Experimental workflow for ethambutol analysis in skin permeation studies

Method Validation Results

The analytical method has been comprehensively validated according to ICH guidelines, demonstrating excellent performance characteristics for quantifying ethambutol in skin permeation studies. The validation data confirms the method's reliability, precision, and accuracy across all critical parameters.

Table 2: Method Validation Parameters for Ethambutol Quantification

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.39-12.5 μg mL⁻¹ | R² ≥ 0.995 |

| Correlation Coefficient (R²) | 0.9999 | Meets acceptance criteria |

| Precision (Intra-day RSD%) | <2% | ≤5% |

| Precision (Inter-day RSD%) | <3% | ≤10% |

| Accuracy (% Bias) | ±5% | ±15% |

| Extraction Recovery | 101.77 ± 7.10% to 102.33 ± 8.69% | Consistent and high |

| Specificity | No interference from skin matrix | Meets acceptance criteria |

The validation study confirmed the method's robustness under deliberate variations in chromatographic conditions, including mobile phase composition (±5%), pH (±0.2 units), and column temperature (±5°C). The specificity was demonstrated by the absence of interference from skin matrix components at the retention time of derivatized ethambutol. The stability of derivatized ethambutol in processed samples was established for 24 hours at room temperature and 72 hours at 4°C, with no significant degradation observed [1].

The relationship between various validation parameters and their importance in ensuring method reliability can be visualized as follows:

Diagram 2: Critical validation parameters and their contributions to method reliability

Application in Permeation Studies